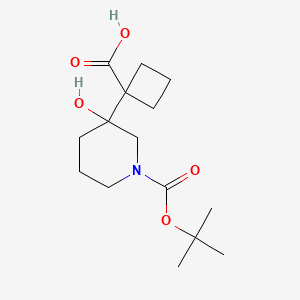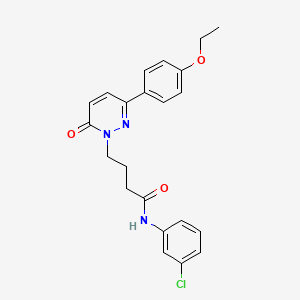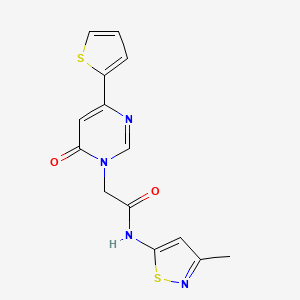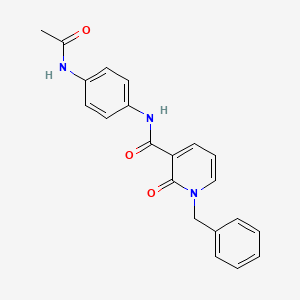![molecular formula C13H11NO3 B2750355 2-methoxy-1-[(E)-2-nitroethenyl]naphthalene CAS No. 116272-79-8](/img/structure/B2750355.png)
2-methoxy-1-[(E)-2-nitroethenyl]naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxynaphthalene is a chemical compound with the molecular formula C11H10O . It is also known by other names such as β-Methoxynaphthalene, β-Naphthol methyl ether, β-Naphthyl methyl ether, Methyl β-naphthyl ether, Methyl 2-naphthyl ether, Nerolin, Yara yara, Yura yara .
Molecular Structure Analysis
The molecular structure of 2-Methoxynaphthalene can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
2-Methoxynaphthalene has been used in alkali-metal-mediated manganation (AMMMn) reactions . Additionally, the reaction of 1-methoxy naphthalene with hydroiodic acid results in the formation of 1-Naphthaol and Methyl iodide .Physical And Chemical Properties Analysis
2-Methoxynaphthalene is a white crystalline solid . It has a melting point of 70-73 °C . It is soluble in benzene, carbon disulfide, and diethyl ether . The density of 2-Methoxynaphthalene is 1.064 g/mL at 25 °C .科学的研究の応用
Photophysical Properties and Sensor Applications
A study conducted by Hachiya, Asai, and Konishi (2013) synthesized nitro-group-containing π-conjugated naphthalene derivatives with a weak donor–strong acceptor system. They explored the photophysical properties of these compounds, revealing unique solvent-dependent fluorescence. This finding is particularly significant for environmental fluorescence sensor applications, as 2-methoxy-6-(4-nitrophenyl)naphthalene exhibited fluorescence in weakly polar solvents with a large Stokes shift, but not in polar or non-polar solvents (Hachiya, Asai, & Konishi, 2013).
Organic Synthesis and Material Science
García-López et al. (2014) investigated the synthesis of organotin compounds derived from Schiff bases for potential applications in organic light-emitting diodes (OLEDs). Their work included the creation of compounds using 2-hydroxynaphthaldehyde, which is structurally related to 2-methoxy-1-[(E)-2-nitroethenyl]naphthalene. These compounds demonstrated intrinsic electroluminescence properties, suggesting their potential utility in the development of OLED materials (García-López et al., 2014).
Chemical Reactions and Mechanistic Insights
Research by Eberson and Radner (1991) on the light-initiated and thermal nitration reactions of naphthalene derivatives has provided valuable mechanistic insights. Their study sheds light on the reactions of naphthalene and 1-methoxynaphthalene with tetranitromethane in dichloromethane under photolysis, revealing pathways to nitro compounds through photochemical and thermal mechanisms. This research contributes to a deeper understanding of the chemical behavior of naphthalene derivatives under various conditions (Eberson & Radner, 1991).
Safety and Hazards
In case of eye contact with 2-Methoxynaphthalene, it is recommended to rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention if symptoms occur . If inhaled, remove from exposure and move to fresh air . If ingested, do not induce vomiting and get medical attention .
作用機序
Mode of Action
It has been suggested that similar naphthoquinones can exert their effects through the generation of reactive oxygen species (ros), which can lead to oxidative stress and cell death . Additionally, it has been reported that 2-methoxy-1,4-naphthoquinone, a related compound, can act on the JNK and MAPK signaling pathways .
Biochemical Pathways
Naphthoquinones are known to interfere with various cellular processes, including cell signaling, metabolism, and gene expression
Result of Action
It has been suggested that similar naphthoquinones can induce cell death through the generation of ros
特性
IUPAC Name |
2-methoxy-1-[(E)-2-nitroethenyl]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14(15)16/h2-9H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPDPCQRXRVFIK-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
![7-Nitro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid](/img/structure/B2750275.png)
![1-{4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2750277.png)
![3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B2750278.png)

![2-[1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2750280.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2750282.png)
![3-ethyl-7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2750284.png)

![(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide](/img/structure/B2750287.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2750289.png)

![N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2750293.png)